molecular formula C6H10Cl2O B14516288 5,5-Dichloro-2-methylpent-4-en-2-ol CAS No. 62904-25-0

5,5-Dichloro-2-methylpent-4-en-2-ol

Cat. No.: B14516288
CAS No.: 62904-25-0
M. Wt: 169.05 g/mol
InChI Key: JFGIPINTIMUILS-UHFFFAOYSA-N
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Description

5,5-Dichloro-2-methylpent-4-en-2-ol: is an organic compound with the molecular formula C6H10Cl2O It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloro-2-methylpent-4-en-2-ol typically involves the chlorination of 2-methylpent-4-en-2-ol. This can be achieved using chlorine gas in the presence of a suitable catalyst under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,5-Dichloro-2-methylpent-4-en-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may have applications in the development of new pharmaceuticals or as a tool in biochemical studies .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other materials that require specific functional groups .

Mechanism of Action

The mechanism of action of 5,5-Dichloro-2-methylpent-4-en-2-ol involves its interaction with various molecular targets. The presence of chlorine atoms and a hydroxyl group allows it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

IUPAC Name

5,5-dichloro-2-methylpent-4-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O/c1-6(2,9)4-3-5(7)8/h3,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGIPINTIMUILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603454
Record name 5,5-Dichloro-2-methylpent-4-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62904-25-0
Record name 5,5-Dichloro-2-methylpent-4-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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